![molecular formula C7H8N2O B1322181 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one CAS No. 736990-65-1](/img/structure/B1322181.png)
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
Overview
Description
“1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Synthesis Analysis
The synthesis of “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one” and its derivatives often involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one” includes a pyrrole ring and a pyridine ring . The IUPAC Standard InChI for a similar compound, “1H-Pyrrolo [2,3-b]pyridine”, is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one”, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Scientific Research Applications
Pharmaceutical Applications
Pyrrolopyrazine derivatives, which include the pyrrolo[3,2-c]pyridin-4-one scaffold, have been employed in various pharmaceutical applications . They have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Organic Material Applications
Nitrogen-containing heterocycles like pyrrolo[3,2-c]pyridin-4-one have been used in the development of organic materials .
Natural Product Synthesis
Many pyrrolopyrazine derivatives, including those with the pyrrolo[3,2-c]pyridin-4-one structure, have been isolated from various natural sources such as plants, microbes, soil, and marine life .
Bioactive Molecule Development
The pyrrolo[3,2-c]pyridin-4-one scaffold is a key structure in the development of bioactive molecules . It has been used to design and synthesize new leads to treat various diseases .
Kinase Inhibition
Pyrrolopyrazine derivatives, including 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, have shown significant activity in kinase inhibition . This makes them potential candidates for the development of new drugs for cancer therapy .
Antibacterial, Antifungal, and Antiviral Activities
Pyrrolo[1,2-a]pyrazine derivatives, which are related to the pyrrolo[3,2-c]pyridin-4-one structure, have exhibited more antibacterial, antifungal, and antiviral activities .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
Compounds related to pyrrolo[3,4-c]pyridine have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cancer Therapy
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds have potential in cancer therapy, particularly in the treatment of various types of tumors where abnormal activation of FGFR signaling pathway plays an essential role .
Future Directions
Pyrrolopyrazine derivatives, including “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one”, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit breast cancer cell proliferation and induce apoptosis .
properties
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1,3,8H,2,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELPIAAQNOJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one a promising starting point for developing Cdc7 kinase inhibitors?
A1: Research suggests that derivatives of 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one exhibit potent inhibitory activity against Cdc7 kinase. This kinase plays a critical role in DNA replication and its inhibition has been shown to induce tumor cell death. [, ]. Specifically, modifications at the 7th position of this scaffold have yielded compounds with nanomolar IC50 values against Cdc7 kinase [].
Q2: Can you provide an example of a successful modification to the 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one scaffold that resulted in a potent Cdc7 inhibitor?
A2: One notable example is compound 8b (S), a 7-substituted derivative of 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one. This compound demonstrates an IC50 of 2 nM against Cdc7/Dbf4 kinase, exhibiting over 60-fold selectivity compared to other kinases []. Furthermore, 8b (S) has shown promising antitumor activity in both in vitro and in vivo models, highlighting the potential of this scaffold for anticancer drug development [].
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